1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene
Description
Properties
CAS No. |
21309-13-7 |
|---|---|
Molecular Formula |
C17H18O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-[2-(benzenesulfonyl)cyclopropyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C17H18O2S/c1-12-7-6-8-13(2)17(12)15-11-16(15)20(18,19)14-9-4-3-5-10-14/h3-10,15-16H,11H2,1-2H3 |
InChI Key |
SZWDPAYFHCXNKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CC2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Diazo Compounds and Alkenes
A common approach to generate cyclopropyl-substituted benzenes is through the reaction of diazo compounds with alkenes or aromatic precursors under metal-catalyzed conditions. For example, α-diazo esters can be used to cyclopropanate aromatic alkenes, forming cyclopropyl rings with high stereoselectivity.
Cyclopropylation of 1,3-Dimethylbenzene Derivatives
Starting from 1,3-dimethylbenzene (m-xylene), functionalization at the 2-position to introduce a cyclopropyl group can be achieved via directed ortho-metalation followed by reaction with suitable electrophiles or via radical cyclopropanation methods. However, specific literature on direct cyclopropanation of 1,3-dimethylbenzene to yield the desired intermediate is limited, suggesting that a substituted benzene with a pre-installed reactive group (e.g., vinyl or allyl) may be used as a precursor.
Introduction of the Phenylsulfonyl Group
Preparation of Sodium Benzenesulfinate
The phenylsulfonyl substituent is commonly introduced via sulfonylation reactions using sodium benzenesulfinate as a nucleophilic sulfonyl source.
- Sodium benzenesulfinate can be prepared by the reduction of benzenesulfonyl chloride with sodium sulfite in aqueous media at 70–80 °C in the presence of sodium bicarbonate, followed by recrystallization from ethanol to afford pure sodium benzenesulfinate in high yields.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | Benzenesulfonyl chloride + Sodium sulfite + NaHCO3, 70–80 °C, aqueous | Sodium benzenesulfinate |
| Purification | Recrystallization from ethanol | Pure sodium benzenesulfinate |
Sulfonylation of Cyclopropyl Intermediates
The cyclopropyl-substituted benzene intermediate can be sulfonylated by reaction with phenylsulfonyl chloride or sodium benzenesulfinate under appropriate conditions to install the phenylsulfonyl group on the cyclopropyl ring.
- Sulfonylation typically proceeds via nucleophilic substitution or addition-elimination mechanisms, depending on the nature of the intermediate and sulfonylating agent.
Representative Synthetic Route
Based on the available data and analogous compound syntheses, a plausible synthetic route to this compound is as follows:
Analytical and Purification Considerations
- Purity of sodium benzenesulfinate is crucial for successful sulfonylation; recrystallization from ethanol is recommended.
- The cyclopropylation step may require chromatographic purification to separate regio- and stereoisomers.
- Final product characterization can be performed by nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography to confirm structure and purity.
Summary Table of Key Reagents and Conditions
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene is an organic compound with a unique structure featuring a benzene ring substituted with a dimethyl group at the 1 and 3 positions and a cyclopropyl group containing a phenylsulfonyl substituent at the 2 position. It has the molecular formula C17H18O2S, containing 17 carbon atoms, 18 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom, with a molecular weight of 286.4 g/mol.
Synthesis
The synthesis of this compound can be achieved through several methods.
Potential Applications
The uniqueness of this compound lies in its specific combination of a dimethyl group and a phenylsulfonyl cyclopropane structure, which may confer distinct biological activities compared to similar compounds.
Interaction Studies
Interaction studies with biological targets such as enzymes or receptors are essential for understanding the pharmacodynamics of this compound. Preliminary studies on similar compounds indicate that they may interact with COX enzymes and other targets involved in inflammatory processes. Detailed interaction studies would help elucidate specific binding affinities and mechanisms of action.
Several compounds share structural similarities with this compound. These include:
| Compound Name | Structural Features |
|---|---|
| This compound | An organic compound characterized by its unique structure that includes a dimethyl group and a phenylsulfonyl cyclopropane moiety. |
Additional Properties
this compound has an XLogP3 value of 3.8, 2 hydrogen bond acceptors, an exact mass of 286.10275099 g/mol, a Monoisotopic Mass of 286.10275099 g/mol, and a heavy atom count of 20.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can act as a pharmacophore, interacting with specific binding sites on proteins, while the cyclopropyl group may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene, we analyze structurally related compounds from the literature:
Substituent Effects on Benzene Rings
- Sulfonyl vs. Chlorinated Derivatives: Chlorinated benzene derivatives, such as benzyl-(chloromethyl)-methoxy-methylsilane, exhibit increased toxicity and biological activity due to chlorine’s electronegativity and lipophilicity . In contrast, sulfonyl groups (as in the target compound) are less electronegative but enhance solubility and stabilize intermediates in catalytic reactions . Example: Chlorination of ethyne derivatives produces neurotoxic dichloroacetylene, whereas sulfonyl groups in compounds like 16a (N'-((1Z,2E)-1-(2-(4-Chlorophenyl)hydrazono)-1-(phenylsulfonyl)propan-2-ylidene) benzohydrazide) enable regioselective C–H bond functionalization without inherent toxicity .
Cyclopropane-Containing Analogues
- Ring Strain and Reactivity: Cyclopropane rings in compounds like [(1S,2R)-2-[(4R,5R)-4,5-bis[methoxy(diphenyl)methyl]-1,3,2-dioxaborolan-2-yl]cyclopropyl]methanol (from ) exhibit strain-driven reactivity, facilitating ring-opening reactions. The phenylsulfonyl group in the target compound may mitigate this strain through conjugation, enhancing thermal stability compared to non-sulfonated cyclopropanes .
Sulfone-Functionalized Compounds
- Synthetic Utility :
Sodium benzene/toluenesulfinate reagents (used to synthesize sulfones like 16a–d in ) are likely employed in the target compound’s synthesis. Sulfones are pivotal in cross-coupling reactions; for example, 16a is synthesized via refluxing hydrazones with sulfinate salts, a method applicable to the target compound’s phenylsulfonyl group introduction .
Methyl-Substituted Benzene Derivatives
- This contrasts with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), where the methyl group directs metal-catalyzed C–H functionalization via an N,O-bidentate group .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Pathways : The target compound’s phenylsulfonyl group likely derives from sulfinate salts, as demonstrated in . This method ensures high regioselectivity compared to chlorination, which requires hazardous reagents .
- Biological Activity: While chlorinated derivatives () are often toxic, sulfonyl groups may reduce adverse effects. For instance, sulfones like 16a are non-toxic intermediates in drug synthesis .
- Electronic Effects : The phenylsulfonyl group’s electron-withdrawing nature may stabilize radical or anionic intermediates, a property absent in methyl- or chlorine-substituted analogues .
Biological Activity
1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene, with the CAS number 21309-13-7, is an organic compound notable for its unique structural features, including a dimethyl group and a phenylsulfonyl cyclopropane moiety. Its molecular formula is C17H18O2S, and it has garnered interest for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C17H18O2S
- Molecular Weight : 286.4 g/mol
- Heavy Atom Count : 20
- Hydrogen Bond Acceptor Count : 2
- XLogP3 : 3.8
These features contribute to its interaction with various biological targets, which is critical for understanding its pharmacodynamics.
Anti-inflammatory Potential
Preliminary studies suggest that compounds with similar structures may interact with cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The sulfonyl group in the compound may enhance its ability to modulate these enzymes, potentially leading to reduced inflammation .
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies have shown that structurally similar compounds can inhibit the growth of cancer cells such as HeLa (cervical cancer), A-549 (lung cancer), and HT-29 (colon cancer) with IC50 values indicating potent activity .
- Mechanisms of Action : The anticancer activity may be attributed to the ability of these compounds to induce apoptosis and inhibit critical cellular pathways such as those involving topoisomerase II and cyclin-dependent kinases .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
- Study on Sulfonamide Derivatives :
- Cytotoxicity against Cancer Cell Lines :
- In Vivo Efficacy :
Table 1: Summary of Biological Activities
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.58 | Apoptosis induction |
| Compound B | A-549 | 0.31 | Topoisomerase II inhibition |
| Compound C | HT-29 | <0.01 | Cyclin-dependent kinase inhibition |
Table 2: Structure-Activity Relationships
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increased potency |
| Electron-donating | Variable effects |
| Halogen substitutions | Enhanced cytotoxicity |
Q & A
Basic: What are the common synthetic routes for 1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene, and how is the product characterized?
Methodological Answer:
The synthesis typically involves cyclopropanation followed by sulfonylation. For example, sodium benzenesulfinate can react with α-brominated intermediates under reflux or microwave-assisted conditions to introduce the phenylsulfonyl group . Characterization relies on NMR spectroscopy (e.g., distinct δ 5.39 ppm for CH₂ in sulfone intermediates) and X-ray crystallography to confirm stereochemistry and crystal packing . High-resolution mass spectrometry (HRMS) and IR (e.g., C=O stretches at ~1700 cm⁻¹) further validate structural integrity .
Basic: What analytical techniques are critical for distinguishing regioisomers in sulfonylcyclopropane derivatives?
Methodological Answer:
¹H and ¹³C NMR are pivotal. For instance, chemical shifts of cyclopropane protons (δ 2.5–3.5 ppm) and sulfonyl-adjacent carbons (δ 62–65 ppm) help differentiate regioisomers. 2D NMR (COSY, NOESY) resolves spatial proximity of methyl and sulfonyl groups. X-ray crystallography provides definitive regiochemical assignment, as demonstrated for analogous compounds with cyclopropane rings .
Advanced: How does the electron-withdrawing sulfonyl group influence the reactivity of the cyclopropane ring?
Methodological Answer:
The sulfonyl group stabilizes adjacent negative charges via resonance, facilitating ring-opening nucleophilic attacks. Computational studies (DFT) reveal increased electrophilicity at cyclopropane carbons, correlating with experimental observations of regioselective additions. For example, sulfonyl-substituted cyclopropanes undergo selective C–C bond cleavage with amines or thiols .
Advanced: What challenges arise in optimizing reaction yields for cyclopropane-containing sulfones, and how are they addressed?
Methodological Answer:
Low yields often stem from steric hindrance during cyclopropanation or sulfonylation. Microwave-assisted synthesis (e.g., 400 W, 15 min) improves efficiency by enhancing reaction kinetics, as seen in α-bromoketone conversions (94% yield) . Solvent optimization (e.g., ethanol/DMF mixtures) and catalytic additives (e.g., p-TsOH) further mitigate side reactions .
Basic: Are there documented biological activities for sulfonylcyclopropane analogs, and what assays are used?
Methodological Answer:
Sulfonylcyclopropanes are explored for antimicrobial activity. For example, analogs like 3-(dimethylamino)-2-(phenylsulfonyl)-1-arylprop-2-en-1-ones show efficacy against Gram-positive bacteria via agar diffusion assays . Toxicity screening (e.g., brine shrimp lethality tests) evaluates safety profiles, though data specific to this compound remain limited .
Advanced: How do computational methods aid in predicting the electronic structure and reactivity of this compound?
Methodological Answer:
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For methylbenzenes, DFT accurately models substituent effects on aromatic π-systems . Molecular docking studies (e.g., AutoDock Vina) simulate interactions with biological targets, guiding rational design of derivatives with enhanced bioactivity .
Advanced: What contradictions exist in reported spectral data for sulfonylcyclopropane derivatives, and how are they resolved?
Methodological Answer:
Discrepancies in NMR chemical shifts (e.g., cyclopropane CH₂ signals) arise from solvent effects or crystallographic packing. Cross-referencing with X-ray data (e.g., CCDC 918793) resolves ambiguities . Multi-technique validation (IR, HRMS, and 2D NMR) ensures consistency across studies, as demonstrated for enaminosulfone derivatives .
Basic: What safety precautions are recommended when handling sulfonylcyclopropane derivatives?
Methodological Answer:
Due to potential toxicity (e.g., neurotoxic chlorinated analogs), use fume hoods and personal protective equipment (PPE) . Stability tests (TGA/DSC) assess decomposition risks. Waste disposal follows protocols for sulfones, avoiding strong oxidizers to prevent hazardous byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
